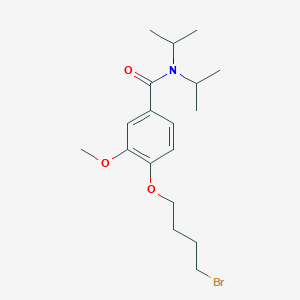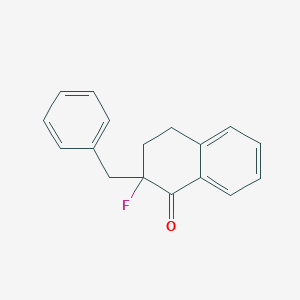
1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- is a synthetic organic compound that belongs to the class of naphthalenones. These compounds are characterized by a naphthalene ring system with a ketone group. The presence of a fluorine atom and a phenylmethyl group in this compound may impart unique chemical and physical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- typically involves multi-step organic reactions. A common approach might include:
Starting Material: A naphthalene derivative.
Fluorination: Introduction of the fluorine atom using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Ketone Formation: Oxidation of a secondary alcohol to form the ketone group using oxidizing agents like PCC (Pyridinium chlorochromate) or Jones reagent.
Phenylmethyl Group Addition: Introduction of the phenylmethyl group through Friedel-Crafts alkylation using benzyl chloride and a Lewis acid catalyst like AlCl3.
Industrial Production Methods
Industrial production methods would likely involve similar steps but optimized for large-scale synthesis. This includes:
Continuous Flow Reactors: To improve reaction efficiency and safety.
Catalyst Recycling: To reduce costs and environmental impact.
Purification Techniques: Such as crystallization or chromatography to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- can undergo various chemical reactions, including:
Oxidation: Further oxidation to form carboxylic acids or other oxidized products.
Reduction: Reduction of the ketone group to form secondary alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions, particularly at the fluorine or phenylmethyl positions.
Common Reagents and Conditions
Oxidation: KMnO4, H2O2, or other strong oxidizing agents.
Reduction: NaBH4, LiAlH4, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- may have applications in various fields:
Chemistry: As an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development due to its unique structural features.
Industry: Use in the production of specialty chemicals or materials.
Wirkmechanismus
The mechanism of action of 1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The presence of the fluorine atom can enhance binding affinity and selectivity, while the phenylmethyl group may influence lipophilicity and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1(2H)-Naphthalenone: Without the fluorine and phenylmethyl groups.
2-Fluoro-1(2H)-Naphthalenone: Lacking the phenylmethyl group.
3,4-Dihydro-2-(phenylmethyl)-1(2H)-Naphthalenone: Without the fluorine atom.
Uniqueness
1(2H)-Naphthalenone, 2-fluoro-3,4-dihydro-2-(phenylmethyl)- is unique due to the combination of the fluorine atom and the phenylmethyl group, which may impart distinct chemical reactivity and biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
193482-30-3 |
|---|---|
Molekularformel |
C17H15FO |
Molekulargewicht |
254.30 g/mol |
IUPAC-Name |
2-benzyl-2-fluoro-3,4-dihydronaphthalen-1-one |
InChI |
InChI=1S/C17H15FO/c18-17(12-13-6-2-1-3-7-13)11-10-14-8-4-5-9-15(14)16(17)19/h1-9H,10-12H2 |
InChI-Schlüssel |
QTXNXKPCHDSWJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C(=O)C2=CC=CC=C21)(CC3=CC=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


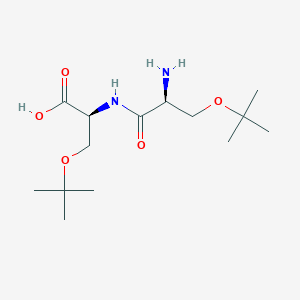
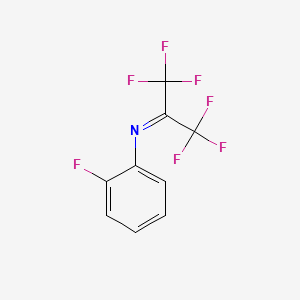
![2-((E)-2-(2-(Dimethylamino)-3-[(E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-YL)ethenyl)-1,3,3-trimethyl-3H-indolium tetrafluoroborate](/img/structure/B12565945.png)
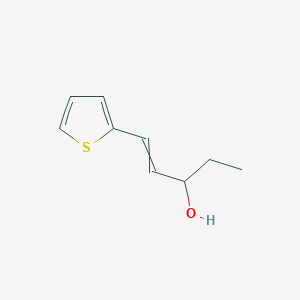
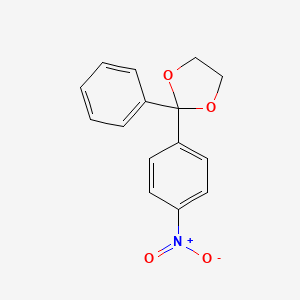
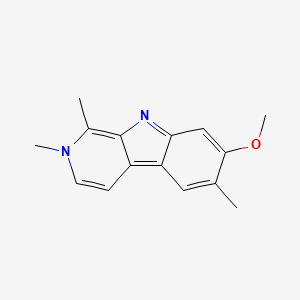
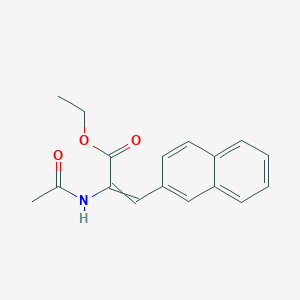

![Tris(4-methylphenyl)[(pyridin-2-yl)methyl]phosphanium perchlorate](/img/structure/B12565988.png)
![lithium;[3,5-bis(trimethylsilylmethyl)benzene-4-id-1-yl]methyl-trimethylsilane](/img/structure/B12565991.png)
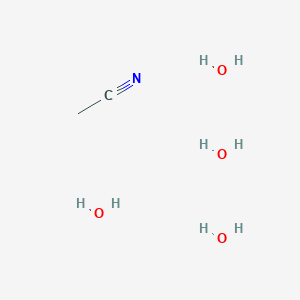
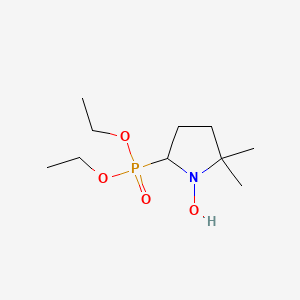
![6-{[2-(Dimethylamino)ethyl]amino}-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B12566009.png)
